

Protocol for inducing and assessing gastric lesions in enoxolone aluminate studies

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Enoxolone Aluminate in Gastric Lesion Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing and assessing gastric lesions in preclinical studies evaluating the gastroprotective effects of **enoxolone aluminate**. The methodologies described are established and widely used models for investigating potential anti-ulcer therapeutics.

Introduction

Enoxolone, a derivative of glycyrrhetinic acid, has demonstrated gastroprotective properties, making its aluminate salt a compound of interest in the development of treatments for gastric ulcers.[1][2] Its mechanisms of action are believed to involve the modulation of prostaglandin metabolism and the enhancement of gastric mucus production, both of which are critical for maintaining mucosal integrity.[1][3][4][5] This document outlines standardized procedures for inducing gastric lesions in rodent models and for the subsequent macroscopic and histological assessment of these lesions.

Experimental Protocols

Three common and reliable methods for inducing acute gastric lesions in rodents are detailed below: Non-Steroidal Anti-Inflammatory Drug (NSAID)-induced, ethanol-induced, and stress-



induced ulcer models.

NSAID-Induced Gastric Lesion Protocol (Indomethacin)

This model mimics the gastric damage often observed with the clinical use of NSAIDs.[2][6]

Materials:

- Male Wistar rats (180-220 g)
- Indomethacin
- Vehicle (e.g., 1% carboxymethylcellulose)
- Enoxolone aluminate
- · Oral gavage needles
- Dissection tools
- Formalin (10%)

Procedure:

- Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
- Fasting: Fast rats for 24 hours before indomethacin administration, with free access to water.
 [6][7]
- Grouping and Treatment:
 - Control Group: Administer the vehicle orally.
 - Indomethacin Group: Administer indomethacin (e.g., 30 mg/kg) orally.[6]
 - Enoxolone Aluminate Group(s): Administer enoxolone aluminate at various doses (e.g.,
 50, 100, 200 mg/kg) orally, 30 minutes before indomethacin administration.



- Positive Control Group: Administer a known anti-ulcer drug (e.g., omeprazole 20 mg/kg)
 orally, 30 minutes before indomethacin administration.[6]
- Induction: Administer a single oral dose of indomethacin (30 mg/kg) to all groups except the control group.[6]
- Observation Period: Euthanize the animals 4-6 hours after indomethacin administration.[2][8]
- Sample Collection: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.

Ethanol-Induced Gastric Lesion Protocol

This model is used to evaluate cytoprotective activity, as ethanol induces severe hemorrhagic lesions in the gastric mucosa.[9][10]

Materials:

- Male Swiss albino mice (20-25 g)
- Absolute ethanol
- Saline
- Enoxolone aluminate
- Oral gavage needles
- Dissection tools
- Formalin (10%)

Procedure:

- Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
- Fasting: Fast mice for 24 hours before ethanol administration, with free access to water.



- · Grouping and Treatment:
 - Control Group: Administer saline orally.
 - Ethanol Group: Administer saline orally 1 hour before ethanol.
 - Enoxolone Aluminate Group(s): Administer enoxolone aluminate at various doses (e.g., 50, 100, 200 mg/kg) orally, 1 hour before ethanol administration.
 - Positive Control Group: Administer a known anti-ulcer drug (e.g., omeprazole 20 mg/kg)
 orally, 1 hour before ethanol administration.
- Induction: Administer absolute ethanol (e.g., 0.2 mL/animal) orally to all groups except the control group.[11]
- Observation Period: Euthanize the animals 1 hour after ethanol administration.
- Sample Collection: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline.

Water Immersion Stress-Induced Gastric Lesion Protocol

This model investigates the role of central nervous system and physiological stress in the formation of gastric ulcers.[12][13][14]

Materials:

- Male Wistar rats (200-250 g)
- Restraint cages
- Water bath (maintained at 23°C)
- Enoxolone aluminate
- Oral gavage needles



- Dissection tools
- Formalin (10%)

Procedure:

- Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
- Fasting: Fast rats for 24 hours before the stress procedure, with free access to water.
- Grouping and Treatment:
 - Control Group: No stress exposure.
 - Stress Group: Administer vehicle orally 30 minutes before stress induction.
 - Enoxolone Aluminate Group(s): Administer enoxolone aluminate at various doses (e.g., 50, 100, 200 mg/kg) orally, 30 minutes before stress induction.
 - Positive Control Group: Administer a known anti-ulcer drug (e.g., a proton pump inhibitor)
 orally, 30 minutes before stress induction.
- Induction: Place rats in restraint cages and immerse them vertically to the level of the xiphoid process in a water bath at 23°C for a period of up to 10 hours.[12]
- Observation Period: Euthanize the animals immediately after the stress period.
- Sample Collection: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline.

Assessment of Gastric Lesions Macroscopic Evaluation

After rinsing, the stomachs are pinned flat on a board for macroscopic examination. The severity of the lesions can be quantified using an ulcer index.

Ulcer Index Scoring:



The ulcer index is calculated by summing the scores for lesion number and severity. The total length of all lesions is measured in millimeters.

Score	Description	
0	No visible lesions	
1	Small, punctiform lesions (<1 mm)	
2	Lesions between 1 and 2 mm in length	
3	Lesions between 2 and 4 mm in length	
4	Lesions greater than 4 mm in length	
5	Perforated ulcers	

The sum of the lengths of all lesions for each stomach is used as the ulcer index. The percentage of inhibition of ulceration is calculated as:

% Inhibition = [(Ulcer Index_Control - Ulcer Index_Treated) / Ulcer Index_Control] x 100

Histological Evaluation

For histological assessment, a portion of the gastric tissue containing lesions is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

Histological Scoring System:[3][15][16][17]



Grade	Description	
0	Normal gastric mucosa.	
1	Superficial epithelial damage, mild edema in the upper lamina propria.	
2	Deeper mucosal damage, moderate edema, and mild inflammatory cell infiltration.	
3	Transmucosal necrosis, severe edema, and moderate inflammatory cell infiltration.	
4	Extensive transmucosal necrosis, severe edema, and dense inflammatory cell infiltration with hemorrhage.	

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the gastric lesion assessment.

Table 1: Macroscopic Gastric Lesion Assessment

Treatment Group	Dose (mg/kg)	Ulcer Index (mean ± SEM)	% Inhibition
Control	-	0.0 ± 0.0	-
Inducer (e.g., Indomethacin)	-	[Insert Value]	0
Enoxolone Aluminate	50	[Insert Value]	[Insert Value]
Enoxolone Aluminate	100	[Insert Value]	[Insert Value]
Enoxolone Aluminate	200	[Insert Value]	[Insert Value]
Positive Control	[Insert Dose]	[Insert Value]	[Insert Value]

Table 2: Histological Gastric Lesion Assessment



Treatment Group	Dose (mg/kg)	Histological Score (mean ± SEM)
Control	-	0.0 ± 0.0
Inducer (e.g., Indomethacin)	-	[Insert Value]
Enoxolone Aluminate	50	[Insert Value]
Enoxolone Aluminate	100	[Insert Value]
Enoxolone Aluminate	200	[Insert Value]
Positive Control	[Insert Dose]	[Insert Value]

Visualizations

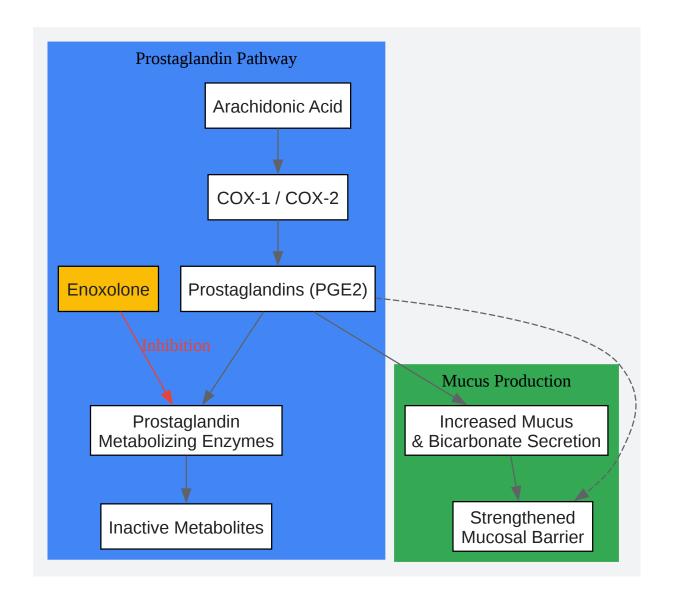
The following diagrams illustrate key aspects of the experimental workflow and the proposed mechanism of action of enoxolone.



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Experimental workflow for gastric lesion studies.

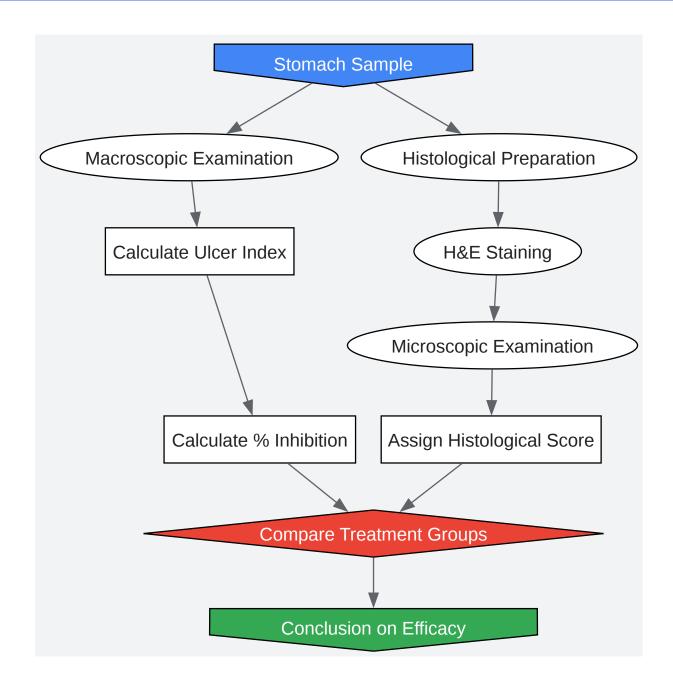




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Proposed signaling pathway of enoxolone.





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Logical flow for gastric lesion assessment.

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